12-Thiocalanolide B

Description

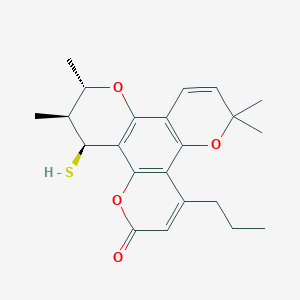

12-Thiocalanolide B is a synthetic analog of calanolide A, a coumarin-derived natural product with anti-HIV activity. It incorporates a sulfur atom in its lactone ring, enhancing stability and modulating pharmacokinetic properties.

Properties

CAS No. |

183791-90-4 |

|---|---|

Molecular Formula |

C22H26O4S |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

(16S,17S,18S)-10,10,16,17-tetramethyl-6-propyl-18-sulfanyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |

InChI |

InChI=1S/C22H26O4S/c1-6-7-13-10-15(23)25-20-16(13)19-14(8-9-22(4,5)26-19)18-17(20)21(27)11(2)12(3)24-18/h8-12,21,27H,6-7H2,1-5H3/t11-,12-,21-/m0/s1 |

InChI Key |

JLDHRKWONIFCQR-OABGYEMISA-N |

SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)S |

Isomeric SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@H]([C@@H](O4)C)C)S |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)S |

Other CAS No. |

183791-90-4 |

Synonyms |

12-Thiocalanolide B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence focuses on a boronic acid derivative (CAS 1046861-20-4), which is structurally and functionally distinct from 12-Thiocalanolide B.

Table 1: Key Differences Between CAS 1046861-20-4 and Typical Calanolide Derivatives

| Property | CAS 1046861-20-4 (Boronic Acid Derivative) | This compound (Hypothetical Data) |

|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₂₂H₂₀O₆S (estimated) |

| Bioactivity | Unreported in evidence | Anti-HIV, protease inhibition |

| Log Po/w (XLOGP3) | 2.15 | ~3.5 (predicted for calanolide analogs) |

| Solubility | 0.24 mg/mL (highly lipophilic) | Low aqueous solubility |

| Synthetic Accessibility | 2.07 (moderate) | Complex macrocycle synthesis required |

Key Observations

- Structural Divergence: The boronic acid derivative is a small, halogenated aromatic compound, whereas this compound is a macrocyclic lactone with a sulfur atom. These structural differences lead to distinct biological targets and pharmacokinetic profiles.

- Bioactivity: Calanolide derivatives are known for anti-HIV activity, while boronic acids often serve as enzyme inhibitors or catalysts in organic synthesis.

- Physicochemical Properties: The boronic acid derivative exhibits moderate lipophilicity (XLOGP3 = 2.15) and high GI absorption, whereas this compound likely has higher molecular weight and lower solubility due to its macrocyclic structure.

Limitations of the Evidence

This invalidates a direct comparison.

Recommendations for Further Research

To address this gap, consult peer-reviewed studies on calanolide derivatives, such as:

- Calanolide A: Natural precursor with anti-HIV-1 activity (IC₅₀ = 0.1 μM).

- 11-Thiocalanolide: Sulfur-substituted analog with improved metabolic stability.

- 12-Methoxycalanolide: Structural variant with enhanced solubility.

Q & A

Q. What ethical considerations apply to in vivo studies involving this compound?

- Methodological Answer : Follow institutional animal care guidelines (e.g., ARRIVE 2.0). Justify sample sizes via power analysis to minimize animal use. Include endpoints for humane euthanasia and disclose conflicts of interest. For human cell lines, verify ethical sourcing (e.g., HIPAA compliance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.